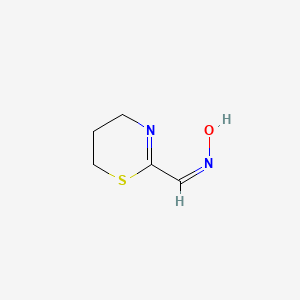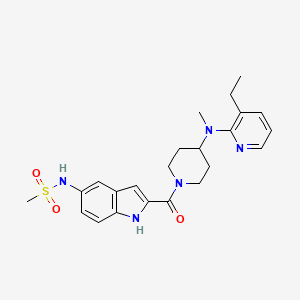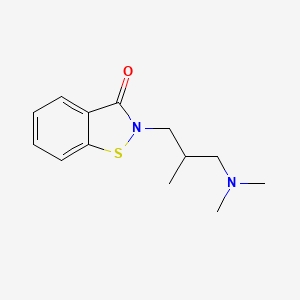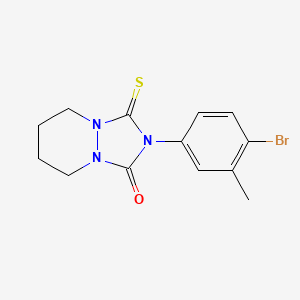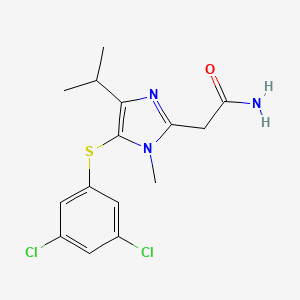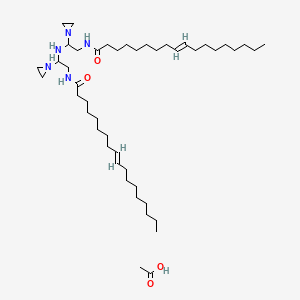
N,N'-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate is a complex organic compound with the molecular formula C44H87N5O2.C2H4O2 and a molecular weight of 774.21408 g/mol. This compound is characterized by its long-chain fatty acid amide structure, which includes multiple aziridine rings and unsaturated octadec-9-enamide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate typically involves the reaction of octadec-9-enoic acid with ethylenediamine derivatives under controlled conditions. The reaction proceeds through the formation of intermediate amides, which are subsequently cyclized to form aziridine rings. The final product is obtained by acetylation of the intermediate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to optimize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and hydroxides.
Reduction: Reduction reactions can convert the aziridine rings into amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted amides and other derivatives.
Applications De Recherche Scientifique
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate involves its interaction with biological membranes and proteins. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, the aziridine rings can react with nucleophilic sites on proteins, leading to covalent modifications and altered protein activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide): Lacks the acetyl group present in the monoacetate derivative.
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) diacetate: Contains two acetyl groups instead of one.
Uniqueness
N,N’-(Iminobis(ethyleneiminoethylene))bis(octadec-9-enamide) monoacetate is unique due to its specific acetylation pattern, which imparts distinct physicochemical properties and biological activities. The presence of a single acetyl group enhances its solubility and reactivity compared to its non-acetylated and diacetylated counterparts.
Propriétés
Numéro CAS |
94023-39-9 |
|---|---|
Formule moléculaire |
C46H87N5O4 |
Poids moléculaire |
774.2 g/mol |
Nom IUPAC |
acetic acid;(E)-N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-[[(E)-octadec-9-enoyl]amino]ethyl]amino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C44H83N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h17-20,41-42,47H,3-16,21-40H2,1-2H3,(H,45,50)(H,46,51);1H3,(H,3,4)/b19-17+,20-18+; |
Clé InChI |
RPTBBLLTNRNQBF-ZGWGUCJNSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)NCC(N1CC1)NC(N2CC2)CNC(=O)CCCCCCC/C=C/CCCCCCCC.CC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCC=CCCCCCCCC)N1CC1)N2CC2.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


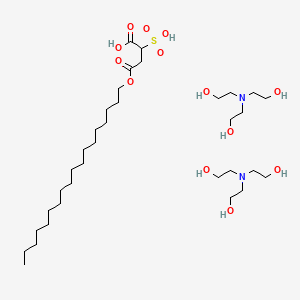
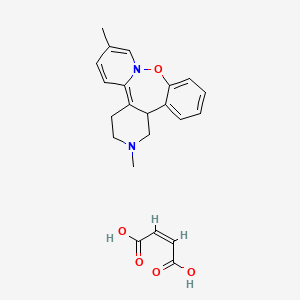
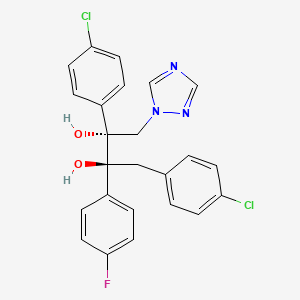
![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)
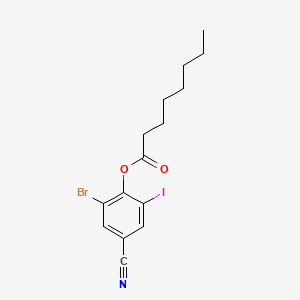
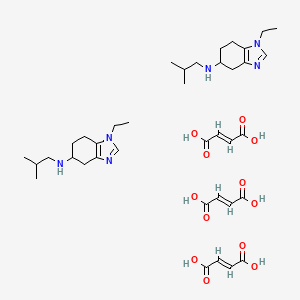
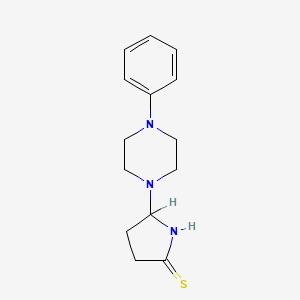
![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)

